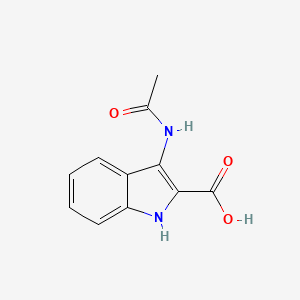

2-(Aminomethyl)-5-phenylfuran-3-carboxylic acid

Overview

Description

Synthesis Analysis

The synthesis of related furan derivatives involves complex organic synthesis techniques. For instance, the synthesis of D-allo-5-(azidomethyl)tetrahydrofuran-2-carboxylate, a precursor to similar compounds, utilizes D-ribose, showcasing the intricate process of obtaining furan-based amino acids (Hungerford et al., 2000). Another method involves asymmetric oxidation leading to enantiomerically enriched 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids, highlighting the importance of electron-donating substituents (Jõgi et al., 2006).

Molecular Structure Analysis

The molecular structure of furan derivatives, including 2-(Aminomethyl)-5-phenylfuran-3-carboxylic acid, can be complex, involving various functional groups that influence their physical and chemical properties. Ab initio and DFT calculations on similar compounds have provided insights into their molecular structures, energies, and atomic charge distributions, crucial for understanding their reactivity and interactions (Patel et al., 2013).

Chemical Reactions and Properties

Furan derivatives undergo a variety of chemical reactions, including cycloisomerisation, which leads to the formation of benzofuran fused heterocycles (Murai et al., 2009). Another interesting reaction is the recyclization of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which showcases the compound's reactivity with primary amines (Shipilovskikh et al., 2014).

Physical Properties Analysis

The physical properties of 2-(Aminomethyl)-5-phenylfuran-3-carboxylic acid and related compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. X-ray crystallography studies provide detailed information on the crystalline structures of similar compounds, aiding in the understanding of their physical properties (Diana et al., 2019).

Chemical Properties Analysis

The chemical properties of furan derivatives, including their reactivity, stability, and interaction with other molecules, are crucial for their potential applications. Studies on monomeric (amino)(carboxy) radicals derived from cyclic (alkyl)(amino) carbenes offer insights into the stability and reactivity of similar compounds (Mahoney et al., 2015).

Scientific Research Applications

Synthesis and Antitumor Activity

A study focused on the synthesis of 3-(5-Methylbenzofuryl)-4-phenyl(benzyl, allyl)-5-mercapto-1,2,4-triazoles through cyclization of thiosemicarbazides of 5-methylbenzofuran-2-carboxylic acid. In this process, S-alkylation, N-aminomethylation, and N-oxymethylation were performed, leading to the formation of new compounds tested for antitumor activity (Калдрикян et al., 2011).

Application in Chirality Assignment

Research on phenylacetylenes bearing amino groups, including 4-aminomethyl, demonstrated applications in chirality assignment of carboxylic acids using circular dichroism. Polymers derived from these compounds exhibited induced circular dichroism, useful for determining the chirality of acids (Yashima et al., 1997).

Bioactive Compounds from Nicotiana tabacum

The study identified new furan-2-carboxylic acids isolated from Nicotiana tabacum roots, showing significant anti-tobacco mosaic virus and cytotoxic activities against certain human tumor cell lines. These findings highlight the potential of related compounds in developing bioactive agents (Wu et al., 2018).

Chemical Reactions and Product Formation

Research on the reaction of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with primary amines led to the formation of specific ethyl 2-[(1-R-5-hydroxy-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates, elucidated by X-ray analysis (Shipilovskikh et al., 2014).

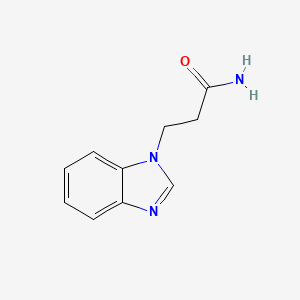

Intramolecular Cyclization

A study on 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid ethyl ester demonstrated intramolecular cyclization to form specific esters, revealing insights into the chemical behavior of these compounds (Remizov et al., 2019).

Novel Phenylfuro[3,2-d]pyrimidine Derivatives

The synthesis of new phenylfuro[3,2-d]pyrimidine derivatives and their antimicrobial activity was explored. These compounds offer potential in the development of new antimicrobial agents (Ghoneim et al., 2019).

Role in Carbohydrate Sensing

A review on ortho-Aminomethylphenylboronic acids, often used in carbohydrate sensors, discussed their role in enhancing binding affinity and modulating the emission of appended fluorophores. This research contributes to a better understanding of these compounds in sensing applications (Sun et al., 2019).

Future Directions

properties

IUPAC Name |

2-(aminomethyl)-5-phenylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c13-7-11-9(12(14)15)6-10(16-11)8-4-2-1-3-5-8/h1-6H,7,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCPCRGXYRNSAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

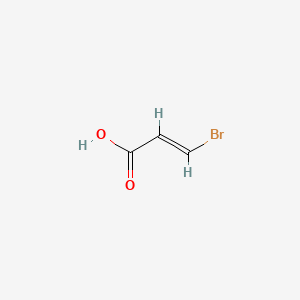

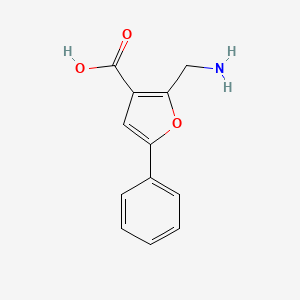

C1=CC=C(C=C1)C2=CC(=C(O2)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801241782 | |

| Record name | 2-(Aminomethyl)-5-phenyl-3-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801241782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24784014 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(Aminomethyl)-5-phenylfuran-3-carboxylic acid | |

CAS RN |

695191-66-3 | |

| Record name | 2-(Aminomethyl)-5-phenyl-3-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=695191-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Aminomethyl)-5-phenyl-3-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801241782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Bromophenyl)imidazo[2,1-b]thiazole](/img/structure/B1268897.png)

![2-[(Dimethylamino)methylene]cyclopentane-1,3-dione](/img/structure/B1268928.png)